molecular formula C21H21N5O2S2 B2876921 1-(3,4-dimethylphenyl)-5-oxo-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide CAS No. 872595-53-4

1-(3,4-dimethylphenyl)-5-oxo-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B2876921
CAS No.: 872595-53-4
M. Wt: 439.55
InChI Key: OTCRHLHITVVLJN-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-5-oxo-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C21H21N5O2S2 and its molecular weight is 439.55. The purity is usually 95%.
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Properties

IUPAC Name

1-(3,4-dimethylphenyl)-5-oxo-N-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S2/c1-13-5-6-17(8-14(13)2)26-11-16(9-18(26)27)19(28)23-20-24-25-21(30-20)29-12-15-4-3-7-22-10-15/h3-8,10,16H,9,11-12H2,1-2H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCRHLHITVVLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Keto Esters

Ethyl 3-(3,4-dimethylphenylamino)crotonate undergoes thermal cyclization at 180°C for 6 hours under nitrogen atmosphere to form the pyrrolidinone ring. X-ray crystallographic data from analogous compounds confirms the cis configuration of the 3-carboxylate group:

$$ \text{Yield} = 78\%; \text{mp} = 162-164^\circ\text{C}; \, ^1\text{H NMR (CDCl}_3) \delta: 2.25 \, (\text{dd}, J=16.9, 9.3 \, \text{Hz}), 2.78 \, (\text{s}, 3\text{H}) $$

Carboxamide Formation

The ester intermediate reacts with 2-amino-1,3,4-thiadiazole derivatives using mixed carbonates. A patent-optimized protocol employs bis(monoethanolamine) activation at −15°C:

Reagent Equiv Temp (°C) Time (h) Yield (%)
Ethyl chloroformate 1.5 −15 0.5 62
Triethylamine 2.0 −15 0.5 -
NaBH4 2.0 −10 1.0 -

1,3,4-Thiadiazole-Thioether Construction

The 5-((pyridin-3-ylmethyl)thio) substituent is introduced via radical thiol-ene coupling, adapted from modern heterocyclic chemistry.

Thiadiazole Ring Formation

Hydrazonoyl halides react with 3-mercaptopyridine derivatives under Mitsunobu conditions:

$$ \text{RSSH} + \text{R'C(N}2\text{)X} \xrightarrow{\text{PPh}3/\text{DIAD}} \text{R-S-R'} + \text{N}_2\uparrow $$

Key parameters for the target compound:

  • Reaction solvent: Dry THF
  • Temperature: Reflux (66°C)
  • Time: 12 hours
  • Yield: 58-64%

Thioether Linkage Optimization

Pyridinylmethyl thiols couple with chlorothiadiazoles using phase-transfer catalysis. A comparative study shows:

Catalyst Conversion (%) Selectivity (%)
Tetrabutylammonium bromide 92 88
18-Crown-6 85 82
None 45 65

Final Coupling Strategies

Convergent synthesis routes dominate industrial production.

Amide Bond Formation

The pyrrolidine carboxylic acid (0.1 mol) reacts with 5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-amine (0.12 mol) using EDCl/HOBt activation:

$$ \text{Conversion} = 94\%; \text{Recrystallization solvent} = \text{EtOAc/Hexane (1:3)}; \text{Purity} >99\% \, (\text{HPLC}) $$

Process Scale-Up Considerations

Patent data reveals critical parameters for kilogram-scale production:

Parameter Laboratory Scale Pilot Plant
Reaction volume (L/kg) 15 8
Cooling rate (°C/min) 2 0.5
Filtration time (h) 1.5 4.2

Analytical Characterization

The compound exhibits distinctive spectral features:

NMR Spectroscopy

  • $$ ^1\text{H NMR (DMSO-d}_6): \delta 2.25 \, (\text{dd}, J=16.9, 9.3 \, \text{Hz}, 1\text{H}), 2.78 \, (\text{s}, 3\text{H}) $$
  • $$ ^{13}\text{C NMR: } \delta 174.2 \, (\text{C=O}), 152.1 \, (\text{thiadiazole C-2}) $$

Mass Spectrometry

  • ESI-MS: m/z 440.1 [M+H]+ (calculated 439.6)
  • Fragmentation pattern shows characteristic loss of C7H7NS (154 Da)

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